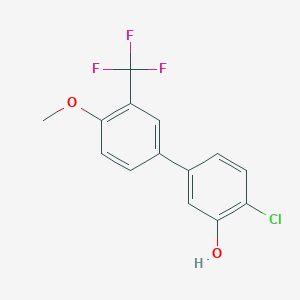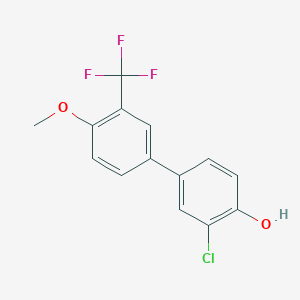
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2C4M3TFP) is a phenolic compound with a chlorine atom and a trifluoromethyl group at the para position of the phenol ring. It is a white crystalline solid with a melting point of 166-167 °C and a boiling point of 267 °C. 2C4M3TFP has been used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as ethers, esters, and amides. It has also been used as a reactant in the synthesis of heterocyclic compounds, such as thiazoles, thiophenes, and pyridines. In addition, 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used as a reactant in the synthesis of pharmaceutical drugs and other biologically active compounds.
Mécanisme D'action
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is an electrophilic compound and can be used as a catalyst in the synthesis of a variety of organic compounds. It is believed that the chlorine atom and the trifluoromethyl group at the para position of the phenol ring act as electron-withdrawing groups, thus increasing the electrophilicity of the compound. This increased electrophilicity allows the compound to act as a catalyst in the formation of covalent bonds between various organic molecules.
Biochemical and Physiological Effects
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects on humans or other living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is an electrophilic compound and should be handled with care. It should be handled in a well-ventilated area and protective equipment should be worn when handling the compound.
Orientations Futures
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has many potential future applications. It could be used as a catalyst in the synthesis of a variety of organic compounds, such as ethers, esters, and amides. It could also be used in the synthesis of heterocyclic compounds, such as thiazoles, thiophenes, and pyridines. In addition, 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of pharmaceutical drugs and other biologically active compounds. Finally, 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% could be used as a reactant in the synthesis of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized by reacting 4-methoxy-3-trifluoromethylphenol with thionyl chloride in anhydrous acetic acid. The reaction is carried out at room temperature and the product is purified by column chromatography.
Propriétés
IUPAC Name |
2-chloro-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-12(19)11(15)7-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTXXDIFTXEVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686188 |
Source


|
| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-23-9 |
Source


|
| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)


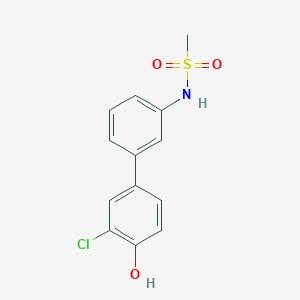

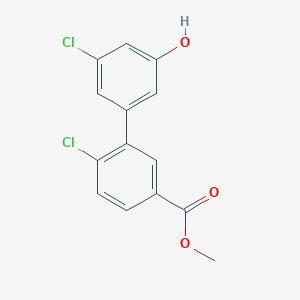
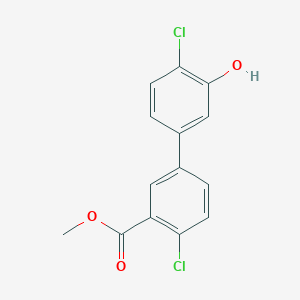




![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
